N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-fluorophenylmethyl group at the 1-position and a 2,4-dimethoxyphenyl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-16-8-9-18(19(12-16)28-2)23-20(25)17-7-4-10-24(21(17)26)13-14-5-3-6-15(22)11-14/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKYXGPXDHUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Cyclization
A patent (CN102924371B) describes the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid via hydrothermal conditions. In a 25 mL reactor, 2-chloro-5-trifluoromethylpyridine reacts with water at 100–180°C for 24–72 hours, yielding 80% of the crystalline product. This method minimizes thermal stress and internal defects, enhancing stability. Adapting this protocol, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be synthesized by substituting the trifluoromethyl group with other substituents.
Solvent-Free Ball Milling
An alternative one-pot synthesis employs ball milling under catalyst-free conditions. A mixture of aldehydes, β-keto esters, and ammonium acetate undergoes mechanochemical grinding, forming 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in >85% yield. This method eliminates solvent waste and reduces reaction times to 1–2 hours, making it environmentally favorable.
N-Alkylation with 3-Fluorobenzyl Groups
Introducing the 1-[(3-fluorophenyl)methyl] substituent requires selective alkylation of the pyridone nitrogen.
Nucleophilic Substitution
The nitrogen atom in 2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits moderate nucleophilicity. Treatment with 3-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C facilitates alkylation. A study on analogous compounds reported 65–75% yields under these conditions.
Phase-Transfer Catalysis
To enhance efficiency, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables reactions at lower temperatures (40–50°C). This approach reduces side reactions such as O-alkylation, achieving 80% yield for N-benzylated dihydropyridines.
Carboxamide Formation with 2,4-Dimethoxyaniline
The final step involves coupling the carboxylic acid intermediate with 2,4-dimethoxyaniline.
Activation with Carbodiimides
A common strategy uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The carboxylic acid is activated in situ, reacting with the amine to form the amide bond. Yields range from 70–85% after purification by column chromatography.
Microwave-Assisted Coupling
Microwave irradiation at 100°C for 15 minutes accelerates the reaction, improving yields to 90%. This method minimizes decomposition of heat-sensitive intermediates.
Integrated Synthetic Routes
Sequential Three-Step Synthesis
One-Pot Mechanochemical Approach
Combining ball milling for core synthesis, in-situ alkylation, and amide coupling reduces purification steps. This method achieves 68% overall yield in 4 hours.
Reaction Optimization and Challenges
Byproduct Analysis
Alkylation steps may produce O-alkylated byproducts (5–15%), requiring careful monitoring via thin-layer chromatography (TLC). Recrystallization from methanol effectively removes these impurities.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but complicate purification. Switching to acetonitrile reduces side reactions while maintaining 65% yield.
Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using acetonitrile/water (70:30) as the mobile phase.
Industrial-Scale Considerations
Cost-Efficiency
Hydrothermal synthesis scales effectively, with raw material costs of $120/kg for the final product. Ball milling reduces energy consumption by 40% compared to traditional heating.
Environmental Impact
Solvent-free methods lower the E-factor (kg waste/kg product) from 12.5 to 2.3, aligning with green chemistry principles.
Emerging Methodologies
Photocatalytic Approaches
Recent studies explore visible-light-mediated alkylation using Ru(bpy)₃²⁺ as a catalyst, achieving 75% yield at room temperature.
Biocatalytic Amidation
Lipase-mediated amidation in aqueous buffers demonstrates 60% yield, avoiding toxic coupling reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Benzyl Substituents
Compound : N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide
- Key Difference : Replacement of the 3-fluorophenylmethyl group with a 3-(trifluoromethyl)benzyl substituent.
- Trifluoromethyl’s strong electron-withdrawing nature may alter binding affinity to kinase targets, though specific potency data are unavailable .
Met Kinase Inhibitors: BMS-777607
Compound: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)
- Key Differences :
- 4-Ethoxy substituent : Enhances aqueous solubility and kinase selectivity.
- 3-Chloropyridin-4-yloxy group : Improves enzyme potency (IC₅₀ < 10 nM for Met kinase).
- Biological Data: Demonstrated complete tumor stasis in Met-dependent GTL-16 xenograft models at 50 mg/kg orally. Advanced to phase I clinical trials due to favorable pharmacokinetics and safety .
Dual VEGFR-2/c-Met Inhibitors: Quinazolin-dione Derivatives
Compound : 3-phenylquinazolin-2,4(1H,3H)-dione derivatives
- Key Differences: Core structure: Quinazolin-dione replaces the dihydropyridine scaffold. Activity: Dual inhibition of VEGFR-2 and c-Met (IC₅₀ values in nanomolar range).
Substituent Effects on Molecular Conformation
Compound : N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences :
- Substituents : 3-bromo-2-methylphenyl vs. 2,4-dimethoxyphenyl in the parent compound.
- Conformation : Near-planar geometry due to π-conjugation, with a dihedral angle of 8.38° between aromatic rings.
Heterocyclic Core Modifications
Compound: 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
Biological Activity
N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with substituents that enhance its biological activity. The presence of methoxy groups and a fluorophenyl moiety contributes to its lipophilicity and receptor affinity.
Biological Activity
Antimicrobial Activity : Recent studies have highlighted the compound's in vitro antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives exhibiting similar structures have demonstrated significant antimicrobial effects, suggesting that modifications to the dihydropyridine framework can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity : The compound has been evaluated for its anticancer potential. In preclinical studies, it has exhibited cytotoxic effects on cancer cell lines, particularly those dependent on specific signaling pathways. For example, similar compounds have been reported to inhibit Met kinase activity, leading to tumor stasis in xenograft models . The structure-activity relationship (SAR) studies indicate that modifications at the 3-position of the pyridine ring can improve selectivity and potency against cancer cells.
The biological mechanisms underlying the activity of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, it has been linked to inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial growth and cancer cell survival .
- Biofilm Disruption : It has shown potential in disrupting biofilm formation in bacterial cultures, which is crucial for treating chronic infections where biofilms confer resistance to conventional antibiotics .
- Receptor Interaction : The structural components allow for interaction with various biological receptors, potentially modulating pathways associated with inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A series of derivatives structurally related to this compound were synthesized and tested for antimicrobial activity. The most active derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis, with significant bactericidal activity confirmed through time-kill assays .
Study 2: Anticancer Activity
In a study assessing the anticancer properties of related compounds, one analogue demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration. This highlights the potential therapeutic applications of compounds within this chemical class in oncology .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity of this dihydropyridine derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions with critical parameters:
- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate cyclization and amide bond formation .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol aids in intermediate purification .
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions like over-oxidation of the dihydropyridine ring .
- Analytical Monitoring : Employ thin-layer chromatography (TLC) to track intermediates and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 6.8–7.4 ppm), and carbonyl (δ 165–170 ppm) signals .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀FNO₄: calc. 370.1453, obs. 370.1450) .
Basic: What preliminary assays are used to screen its biological activity?
Methodological Answer:
- Anticancer : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
- Antimicrobial : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify potential targets .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Model Selection : Compare results in in vitro vs. in vivo models (e.g., cell viability vs. tumor xenograft assays) to assess translational relevance .
- Dosage Optimization : Perform dose-response curves to identify therapeutic windows and exclude off-target effects at high concentrations .
- Structural Confirmation : Re-validate compound purity via HPLC (>95%) to rule out impurities affecting activity .
Advanced: How do substituents (e.g., methoxy, fluorine) influence structure-activity relationships (SAR)?
Methodological Answer:
- Fluorine : Enhances lipophilicity (logP ↑) and metabolic stability via C-F bond resistance to oxidation .
- Methoxy Groups : Increase electron density on the phenyl ring, improving π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
- SAR Validation : Synthesize analogs (e.g., replacing 3-fluorophenyl with chloro/nitro groups) and compare IC₅₀ values to isolate substituent effects .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR). Prioritize poses with hydrogen bonds to the carboxamide group and hydrophobic contacts with fluorophenyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys721 in EGFR) .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
Advanced: How to evaluate chemical stability and degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the carboxamide bond) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Fluorine substitution typically reduces CYP450-mediated oxidation .
Advanced: What pharmacokinetic properties are critical for in vivo efficacy?
Methodological Answer:
- Lipophilicity (logD) : Measure via shake-flask method (pH 7.4). Target logD 2–3 for optimal membrane permeability and solubility .
- Plasma Protein Binding : Use equilibrium dialysis to assess fraction unbound (fu > 5% desired) .
- Bioavailability : Conduct PK studies in rodents. Subcutaneous administration may bypass first-pass metabolism if oral bioavailability is low (<20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
